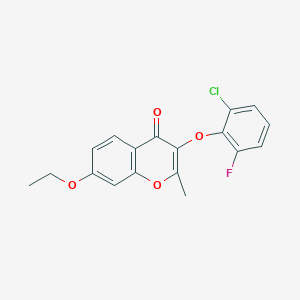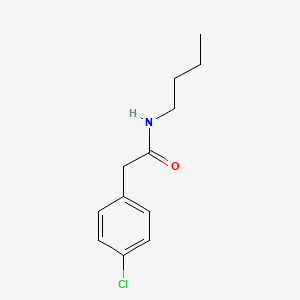
2-(4-benzoyl-1-piperazinyl)-N-ethyl-6-methyl-4-pyrimidinamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-(4-Benzoyl-1-piperazinyl)-N-ethyl-6-methyl-4-pyrimidinamine involves complex chemical reactions. These derivatives have been explored for various therapeutic potentials, such as in the treatment of Alzheimer’s disease and as H1-antihistaminic agents. The structural confirmation of synthesized compounds is typically achieved through IR, 1H-NMR, and EI-MS spectral data. Notably, specific derivatives have shown significant biological activities, which may be attributed to the introduction of certain functional groups (Hussain et al., 2016); (Iemura et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Benzoyl-1-piperazinyl)-N-ethyl-6-methyl-4-pyrimidinamine has been studied using X-ray analysis and other spectroscopic methods. These studies reveal intricate details about the compound's geometry, including bond lengths, angles, and conformational preferences, which are crucial for understanding its chemical behavior and interaction with biological targets (Özbey et al., 1998).
Chemical Reactions and Properties
Compounds within this chemical class participate in various chemical reactions, leading to the synthesis of novel derivatives with potential pharmacological activities. These reactions include nucleophilic substitution, acylation, and cyclization, among others. The chemical properties of these compounds are significantly influenced by their functional groups, which can affect their reactivity and interaction with biological molecules (Ashimori et al., 1991).
Applications De Recherche Scientifique
Vasodilation Properties
Research has demonstrated the potential of related compounds in the realm of cardiovascular health, notably through the synthesis of 3-pyridinecarboxylates with significant vasodilation properties. These compounds, developed through reactions involving piperazine and various derivatives, have shown considerable potency in vasodilation, indicating a pathway for the development of new therapeutic agents for vascular diseases (Girgis et al., 2008).
Anticancer and Anti-inflammatory Applications
Novel benzodifuranyl derivatives have been synthesized, showing promising anti-inflammatory and analgesic properties. These compounds, which involve reactions with piperazine, have been identified as potent inhibitors of COX-2, offering a new avenue for the development of cancer and inflammation treatments (Abu‐Hashem et al., 2020).
H1-antihistaminic Activity
A series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles, which include compounds structurally related to 2-(4-benzoyl-1-piperazinyl)-N-ethyl-6-methyl-4-pyrimidinamine, were synthesized and tested for H1-antihistaminic activity. Some derivatives exhibited potent antihistaminic activity, highlighting their potential use in allergic reactions treatments (Iemura et al., 1986).
Alzheimer's Disease Therapy
Compounds related to 2-(4-benzoyl-1-piperazinyl)-N-ethyl-6-methyl-4-pyrimidinamine have been explored for their potential therapeutic applications in Alzheimer’s disease. Specifically, derivatives have shown significant inhibitory activity against butyrylcholinesterase, an enzyme target for Alzheimer's treatment, indicating their potential as therapeutic agents (Hussain et al., 2016).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activity have been a significant area of research. Specifically, pyrido(2,3-d)pyrimidine derivatives have shown promising antibacterial properties against a range of pathogens, including resistant strains, suggesting the potential for new antibiotic developments (Matsumoto & Minami, 1975).
Propriétés
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-3-19-16-13-14(2)20-18(21-16)23-11-9-22(10-12-23)17(24)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXHBMDAJNMKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558596.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4558600.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4558623.png)
![2,6-dimethyl-4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B4558628.png)
![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4558635.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4558642.png)
![5-[4-(1-adamantyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4558648.png)
![3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4558650.png)
![4-(4-chloro-2-methylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4558654.png)
![methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B4558675.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4558678.png)
![5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4558688.png)
